3-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]cyclobutane-1-carboxylic acid
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Overview
Description
3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, mixture of diastereomers, is a complex organic compound that features a cyclobutane ring, a phenyl group, and an oxadiazole moiety
Scientific Research Applications
3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound for drug development.
Industry: It can be used in the production of advanced materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Mechanism of Action
The mechanism of action of 3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutane derivatives and oxadiazole-containing molecules. Examples are:
- 3-(4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid
- 3-(4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid
Uniqueness
The uniqueness of 3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c21-16-3-1-2-13(10-16)19-22-18(27-23-19)11-26-17-6-4-12(5-7-17)14-8-15(9-14)20(24)25/h1-7,10,14-15H,8-9,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCUKNRYFHITJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)OCC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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